4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
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Overview
Description
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines under acid-mediated conditions . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in anticancer research.
Uniqueness
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit multiple kinases and induce apoptosis sets it apart from other similar compounds.
Properties
CAS No. |
127945-96-4 |
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Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-6(9(12)18)2-15(1-5(17)3-16)10(7)14-4-13-8/h2,4-5,16-17H,1,3H2,(H2,12,18)(H2,11,13,14) |
InChI Key |
WTFLMJBAECXDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N |
Origin of Product |
United States |
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